molecular formula C24H19S2.F6P<br>C24H19F6PS2 B12345922 Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate CAS No. 75482-18-7

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate

Cat. No.: B12345922
CAS No.: 75482-18-7
M. Wt: 516.5 g/mol
InChI Key: SFWSATMGMAKCIF-UHFFFAOYSA-N
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Description

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is an organic compound with the molecular formula C24H19F6PS2. It is a sulfonium salt that is commonly used as a photoacid generator in various chemical processes. The compound appears as a white to light yellow powder or crystal and is known for its high purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate can be synthesized through the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P2O5) as a dehydration agent and methanesulfonic acid as a solvent. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thioethers, depending on the type of reaction and the reagents used .

Scientific Research Applications

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H+). This proton can then participate in various chemical reactions, such as initiating polymerization or catalyzing other reactions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is unique due to its high stability and efficiency as a photoacid generator. The hexafluorophosphate counterion provides enhanced solubility and stability compared to other counterions, making it more suitable for various industrial and research applications .

Properties

CAS No.

75482-18-7

Molecular Formula

C24H19S2.F6P
C24H19F6PS2

Molecular Weight

516.5 g/mol

IUPAC Name

diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluorophosphate

InChI

InChI=1S/C24H19S2.F6P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-7(2,3,4,5)6/h1-19H;/q+1;-1

InChI Key

SFWSATMGMAKCIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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